molecular formula C17H24ClNO3S B6418388 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide CAS No. 898644-71-8

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B6418388
CAS No.: 898644-71-8
M. Wt: 357.9 g/mol
InChI Key: BRGHTJHQMCFQDH-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom (position 5), ethoxy group (position 2), and methyl group (position 4). The sulfonamide nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. This structure combines aromatic, aliphatic, and heterocyclic components, making it a candidate for diverse biological applications, including antimicrobial or antiproliferative activities, as seen in structurally related sulfonamides .

Properties

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3S/c1-3-22-16-11-13(2)15(18)12-17(16)23(20,21)19-10-9-14-7-5-4-6-8-14/h7,11-12,19H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHTJHQMCFQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of benzene sulfonamides, which are known for various pharmacological effects, including antibacterial, antitumor, and cardiovascular activities. Understanding the biological activity of this specific compound involves examining its pharmacodynamics, molecular interactions, and effects in biological models.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have indicated that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis. While specific data on this compound's antibacterial efficacy is limited, its structural similarity to other known sulfonamides suggests potential activity against a range of Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent research highlights the antitumor potential of sulfonamide derivatives. For example, benzene sulfonamides have shown cytotoxic effects against various cancer cell lines. In a study involving structurally similar compounds, significant inhibition of cell proliferation was observed in M-HeLa and MCF-7 cell lines . The mechanisms involved may include the induction of apoptosis and disruption of DNA synthesis.

Cardiovascular Effects

A study focused on the cardiovascular effects of benzene sulfonamides utilized an isolated rat heart model to evaluate perfusion pressure and coronary resistance . Although direct studies on this compound are lacking, the findings suggest that related compounds can significantly affect cardiovascular parameters, potentially providing insights into this compound's biological activity.

Molecular Interactions

Molecular docking studies have been employed to predict the interactions between sulfonamide derivatives and target proteins. For instance, theoretical assessments indicate that certain sulfonamides may interact with calcium channels, influencing vascular resistance and perfusion pressure . This suggests that this compound could also exhibit similar interactions due to its structural characteristics.

Study 1: Antitumor Activity in Cell Lines

A comparative study evaluated the cytotoxicity of various benzene sulfonamide derivatives against cancer cell lines. The lead compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating significant antitumor potential . Although specific data on our compound is not available, it is reasonable to hypothesize similar effects based on structural analogs.

Study 2: Cardiovascular Impact

In another investigation utilizing an isolated rat heart model, researchers assessed the impact of several sulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives could effectively lower these parameters, suggesting a therapeutic potential for managing cardiovascular conditions .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamides are a prolific class of compounds with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Properties Reference
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide Benzene-sulfonamide - 5-Cl, 2-OEt, 4-Me
- N-linked 2-(cyclohex-1-en-1-yl)ethyl
Hypothesized enhanced lipophilicity due to cyclohexene moiety; potential antiproliferative activity
Compound 11 () Benzene-sulfonamide - 4-Cl, 2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)
- N-imino(imidazolyl)
Melting point: 177–180°C; synthesized via PTSA-mediated condensation
Compound 13 () Benzene-sulfonamide - 4-Cl, 2-(naphthalen-1-ylmethylthio)
- N-imino(imidazolyl)
Higher steric bulk from naphthyl group; may affect membrane permeability
5-Chloro-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methoxy-N-methylbenzene-1-sulfonamide Benzene-sulfonamide - 5-Cl, 2-OMe
- N-oxazolylmethyl and N-Me
Oxazole ring introduces rigidity; ethoxy group may enhance metabolic stability

Key Observations :

  • Electronic Effects : The ethoxy group (electron-donating) at position 2 may stabilize the sulfonamide’s negative charge, contrasting with the electron-withdrawing chloro substituents in Compound 11 .
Cyclohexenyl-Containing Analogues

The cyclohexenyl moiety is a structural feature shared with other bioactive compounds:

Compound Name Core Structure Substituents Key Properties Reference
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide Pyridine-carboxamide - 5-Cl, 6-(oxan-4-yloxy)
- N-linked cyclohexenylethyl
Molecular weight: 364.87 g/mol; potential pesticide or kinase inhibitor
trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]phenyl]sulfonyl]cyclohexanol Cyclohexanol-sulfonamide - Cyclohexanol
- p-sulfonamide-linked ethyl chain
USP reference standard; highlights metabolic stability of cyclohexenyl derivatives

Key Observations :

  • Metabolic Stability : Cyclohexenyl groups, as in USP Reference Standard (), resist oxidative metabolism compared to purely aliphatic chains, suggesting improved pharmacokinetics for the target compound .
Heterocyclic Sulfonamides

Sulfonamides fused with heterocycles exhibit distinct properties:

Compound Name Core Structure Substituents Key Properties Reference
N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole-sulfonamide - Indazole ring
- Allyl, Cl, OEt substituents
Demonstrated antiproliferative activity; indazole enhances DNA intercalation
5-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide Benzoxazole-sulfonamide - Benzoxazole
- Indolylethyl chain
CAS 924854-22-8; indole moiety may confer serotonin receptor affinity

Key Observations :

  • Aromatic Systems : Benzene-sulfonamides (target) lack the fused heterocycles of indazole or benzoxazole derivatives, which may reduce DNA-binding efficacy but lower toxicity .
Physicochemical Properties
  • Lipophilicity : The cyclohexenylethyl chain (logP ≈ 3.5 estimated) increases membrane permeability compared to polar imidazolyl derivatives (logP ≈ 2.1) .
  • Solubility : The ethoxy group enhances water solubility relative to purely hydrophobic substituents (e.g., naphthyl in Compound 13) .

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